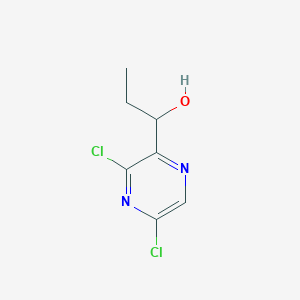

1-(3,5-Dichloropyrazin-2-yl)propan-1-ol

Description

1-(3,5-Dichloropyrazin-2-yl)propan-1-ol is a chlorinated pyrazine derivative bearing a hydroxyl group on a propanol chain. The compound’s structure features a pyrazine ring substituted with two chlorine atoms at the 3- and 5-positions, coupled with a propan-1-ol moiety at the 2-position. Pyrazine derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their electron-deficient aromatic systems, which facilitate diverse reactivity and intermolecular interactions .

Properties

Molecular Formula |

C7H8Cl2N2O |

|---|---|

Molecular Weight |

207.05 g/mol |

IUPAC Name |

1-(3,5-dichloropyrazin-2-yl)propan-1-ol |

InChI |

InChI=1S/C7H8Cl2N2O/c1-2-4(12)6-7(9)11-5(8)3-10-6/h3-4,12H,2H2,1H3 |

InChI Key |

BRMKTQRFDIVNNN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=NC=C(N=C1Cl)Cl)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3,5-Dichloropyrazin-2-yl)propan-1-ol typically involves the reaction of 3,5-dichloropyrazine with a suitable propanol derivative under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(3,5-Dichloropyrazin-2-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Scientific Research Applications

1-(3,5-Dichloropyrazin-2-yl)propan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichloropyrazin-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interfere with cellular signaling pathways, resulting in anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4-Chloro-3,5-dimethylpyrazol-1-yl)propan-2-one

This compound () shares a propanol-derived chain but differs in its heterocyclic core (pyrazole vs. pyrazine) and functional groups. Key distinctions:

- Core Structure : Pyrazole (5-membered, two adjacent nitrogen atoms) vs. pyrazine (6-membered, two para nitrogen atoms). Pyrazines are more electron-deficient, influencing reactivity in nucleophilic substitutions or coordination chemistry.

- Substituents : The pyrazole derivative has methyl and chloro groups, while the target compound features dichloro substitution. Chlorine atoms on pyrazine may enhance thermal stability and lipophilicity compared to methyl groups.

- Functional Group: A ketone (propan-2-one) in the analog vs. a primary alcohol (propan-1-ol) in the target compound.

1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

This complex heterocycle () provides insights into substituent effects:

- Nitrophenyl and Thioxo Groups: Electron-withdrawing nitro and thiocarbonyl groups reduce electron density, contrasting with the dichloropyrazine-propanol system. Such groups may lower melting points (190.9°C for this compound) compared to chlorinated pyrazines, which typically exhibit higher thermal stability.

- IR Spectral Data : The analog’s IR peaks at 2188 cm⁻¹ (C≡N) and 1308 cm⁻¹ (C=S) highlight functional group diversity, whereas the target compound’s hydroxyl group would show a broad O-H stretch (~3200–3600 cm⁻¹) absent in the evidence .

Propan-1-ol in Regenerated Cellulose Systems

This suggests that the hydroxyl group in 1-(3,5-Dichloropyrazin-2-yl)propan-1-ol could similarly interact with polymers or biomaterials, modifying hydrophobicity or mechanical properties .

Data Table: Comparative Properties of Analogous Compounds

Research Findings and Implications

- Synthetic Challenges: The target compound’s dichloropyrazine-propanol structure may require careful control of chlorination and hydroxylation steps, contrasting with the higher yields (79%) reported for the pyrazole-pyrimidine hybrid in .

- Solubility and Reactivity : The hydroxyl group likely improves aqueous solubility compared to ketone-containing analogs, aligning with propan-1-ol’s use in cellulose regeneration () . However, chlorine substituents may offset this by increasing hydrophobicity.

- Thermal Stability : Dichloropyrazines generally exhibit higher decomposition temperatures than methyl-substituted pyrazoles (e.g., ), suggesting utility in high-temperature applications .

Biological Activity

1-(3,5-Dichloropyrazin-2-yl)propan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, antifungal, and anticancer activities, supported by detailed research findings and case studies.

Antibacterial Activity

Recent studies have demonstrated that derivatives of pyrazine compounds exhibit notable antibacterial properties. For instance, compounds similar to 1-(3,5-Dichloropyrazin-2-yl)propan-1-ol have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Related Compounds

| Compound | MIC (μg/mL) against Staphylococcus aureus | MIC (μg/mL) against Escherichia coli |

|---|---|---|

| 1-(3,5-Dichloropyrazin-2-yl)propan-1-ol | TBD | TBD |

| Compound A | 32 | 16 |

| Compound B | 64 | 32 |

Note: MIC values for 1-(3,5-Dichloropyrazin-2-yl)propan-1-ol are yet to be determined in the cited studies.

Antifungal Activity

In addition to antibacterial effects, compounds containing the pyrazine moiety have been evaluated for antifungal activity. Preliminary data suggest that these compounds may inhibit fungal growth by disrupting cell membrane integrity.

Case Study: Antifungal Screening

A study conducted on various pyrazine derivatives reported that several compounds exhibited antifungal activity against Candida albicans with MIC values ranging from 32 to 128 μg/mL. The structure–activity relationship indicated that modifications in the side chain could enhance antifungal properties.

Anticancer Activity

The potential anticancer effects of 1-(3,5-Dichloropyrazin-2-yl)propan-1-ol have also been explored. Research indicates that certain pyrazine derivatives can induce apoptosis in cancer cell lines through various mechanisms, including inhibition of cell proliferation and modulation of signaling pathways.

Table 2: Anticancer Activity of Related Compounds

| Compound | IC50 (μM) against HeLa Cells | Mechanism of Action |

|---|---|---|

| 1-(3,5-Dichloropyrazin-2-yl)propan-1-ol | TBD | TBD |

| Compound C | 7 | Inhibition of ATPase |

| Compound D | 15 | Induction of apoptosis |

Note: IC50 values for 1-(3,5-Dichloropyrazin-2-yl)propan-1-ol are still under investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.